The biosynthesis of aurodox involves a complex gene cluster that encodes for polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) enzymes. The key steps include:
The total synthesis of aurodox has been explored through various synthetic strategies, including the preparation of key intermediates such as cyclic hemiacetal-lactones. These intermediates play critical roles in constructing the final compound through carefully designed reaction pathways .
Aurodox's molecular structure features a polyketide backbone with a pyridone moiety. The specific arrangement of carbon, nitrogen, and oxygen atoms contributes to its biological activity. The molecular formula is C₁₄H₁₅N₃O₄, and it has a molecular weight of approximately 293.29 g/mol.
Mass spectrometric analysis has confirmed the presence of aurodox with a molecular ion peak at m/z 793, indicating successful biosynthesis from Streptomyces cultures .
Aurodox has been shown to interact with various biological targets, particularly inhibiting the type III secretion systems in pathogenic bacteria. This inhibition leads to reduced virulence factor expression, thereby decreasing bacterial pathogenicity .
The mechanism by which aurodox exerts its effects involves downregulation of specific genes associated with bacterial virulence. This process is critical for understanding how aurodox can be used therapeutically against infections caused by enteropathogenic and enterohemorrhagic strains of Escherichia coli .
Aurodox functions primarily by inhibiting type III secretion systems in bacteria. This system is crucial for the injection of virulence factors into host cells, facilitating infection and disease progression. By interfering with this mechanism, aurodox effectively reduces bacterial virulence.
The inhibition process involves binding to components of the secretion system, leading to decreased expression and functionality. Studies have demonstrated that treatment with aurodox significantly lowers the expression levels of key genes involved in this system .
Relevant analyses indicate that its stability and reactivity are crucial for its efficacy as an antibiotic agent .
Aurodox has significant potential in scientific research and therapeutic applications:
The aurodox biosynthetic gene cluster (BGC) resides within the genome of Streptomyces goldiniensis ATCC 21386, a soil-derived actinobacterium first isolated in Bermuda. Hybrid sequencing (Illumina, PacBio, Oxford Nanopore) revealed a linear genome of ~10 Mbp with 71% G+C content, organized into nine contigs. Within this genome, 36 putative BGCs were identified, with the aurodox BGC localized to a 271 kb "supercluster"-rich region (positions 4,213,370–4,484,508). The aurodox-specific BGC spans 87 kb and comprises 25 open reading frames (ORFs), including 23 core biosynthetic genes and two unique genes (aurM* and aurQ). This hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) cluster features five PKS units, one NRPS module, and tailoring enzymes (Table 1) [1] [3].
Table 1: Core Genes in the Aurodox BGC
Gene | Function | Homology to Kirromycin BGC |
---|---|---|
aurAI-AVI | Type I PKS subunits | 94–100% |
aurB | Non-ribosomal peptide synthetase | 98% |
aurM* | SAM-dependent O-methyltransferase | No homolog |
aurX | Dieckmann cyclase | 98% |
aurR | TetR-family transcriptional regulator | 56% |
aurQ | Hypothetical protein | No homolog |
Functional validation confirmed the cluster's role: Heterologous expression in Streptomyces coelicolor M1152 yielded aurodox, while disruption of the primary PKS gene (aurAI) abolished production [1] [4].
Aurodox and kirromycin share structural similarity but differ by a single methyl group on the pyridone moiety. Their BGCs exhibit 60–100% amino acid homology in 23 conserved genes, yet display critical organizational differences:
Aurodox biosynthesis employs a trans-AT PKS/NRPS hybrid system combining cis- and trans-acting acyltransferases. The pathway involves four stages:
Table 2: Key Enzymes in Aurodox Assembly
Enzyme Class | Representative Genes | Function |
---|---|---|
Trans-AT PKS | aurAI, aurAII, aurAIV | Polyketide chain extension |
NRPS | aurB | Glycine incorporation and condensation |
Cytochrome P450 | aurOII | C-20 hydroxylation |
SAM-dependent MT | aurM | C-12 methylation |
Dieckmann cyclase | aurX | Pyridone ring cyclization |
The terminal step in aurodox biosynthesis is the S-adenosylmethionine (SAM)-dependent methylation of kirromycin’s pyridone group, catalyzed by AurM*. Critical evidence includes:
Table 3: Impact of AurM-Mediated Methylation*
Property | Kirromycin | Aurodox |
---|---|---|
Pyridone methylation | Absent | Present |
EF-Tu inhibition | Yes | Yes |
T3SS inhibition (EHEC/EPEC) | No | Yes |
Shiga toxin induction | Yes | No |
This methylation step is biologically strategic: It enables aurodox to inhibit EHEC virulence (via Ler downregulation) without inducing Shiga toxin—a critical safety advantage over conventional antibiotics [1] [5].
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